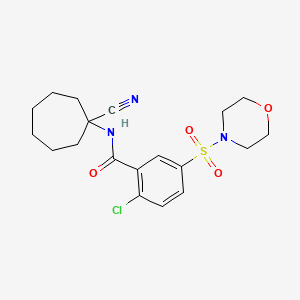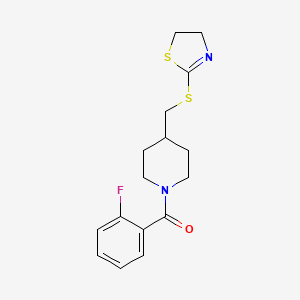
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Applications De Recherche Scientifique
Material Science and Pharmaceuticals
Compounds with thiophene and fluorophenyl groups have been extensively studied for their applications in material science and pharmaceuticals. For example, thiophene derivatives are recognized for their utility in creating organic semiconductors, with applications in thin-film transistors, organic field-effect transistors (OFETs), organic light-emitting transistors (OLETs), chemical sensors, and solar cells due to their excellent electrical conductivity and stability (S. Nagaraju et al., 2018). This highlights the potential for research into similar compounds for electronic and photovoltaic applications.
Antibacterial and Antifungal Properties
Some compounds containing thiazole and piperidine structures have demonstrated significant antibacterial and antifungal activities. For instance, a series of triazole analogues of piperazine exhibited notable inhibition against pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae (A. Nagaraj et al., 2018). This suggests that compounds with similar structural features could be explored for their antimicrobial properties, potentially leading to the development of new antibiotics or antifungal agents.
Analgesic and Antidepressant Potential
Compounds with piperidine motifs have been studied for their potential in treating pain and depression. For example, the 5-HT1A receptor agonists, which often contain piperidine and fluorophenyl groups, have shown efficacy in alleviating symptoms of trigeminal neuropathic pain and depression (K. Deseure et al., 2002; B. Vacher et al., 1999). The efficacy of these compounds in modulating serotonin receptors underscores the potential of structurally similar molecules in neuroscience research, particularly in understanding and treating pain and mood disorders.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS2/c17-14-4-2-1-3-13(14)15(20)19-8-5-12(6-9-19)11-22-16-18-7-10-21-16/h1-4,12H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDMSUUQSAVLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2607718.png)
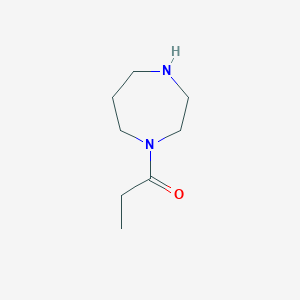
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2607720.png)


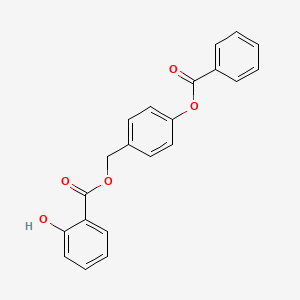
![2-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2607728.png)
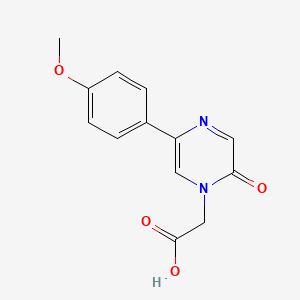
![4-pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2607732.png)
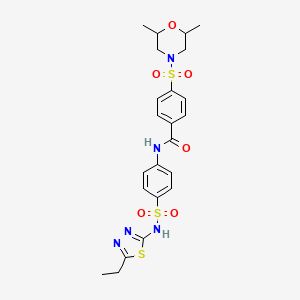
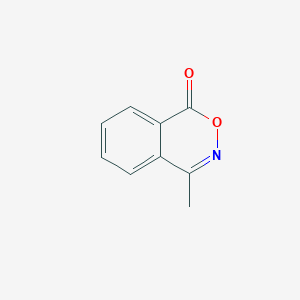
![Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B2607736.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2607737.png)
